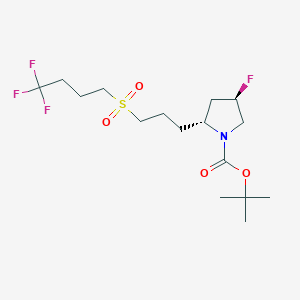
tert-Butyl (2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a fluoro group and a sulfonyl propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro Group: Fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Sulfonyl Propyl Chain: This step involves sulfonylation reactions using sulfonyl chlorides or sulfonic acids in the presence of a base.
Protection of the Carboxylate Group: The tert-butyl group is introduced using tert-butyl chloroformate or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
tert-Butyl (2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluoro group and sulfonyl propyl chain play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2R,4R)-4-hydroxy-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate
- tert-Butyl (2R,4R)-4-methyl-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (2R,4R)-4-fluoro-2-(3-((4,4,4-trifluorobutyl)sulfonyl)propyl)pyrrolidine-1-carboxylate is unique due to the presence of the fluoro group, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific research applications where fluorine’s unique properties are desired.
Properties
Molecular Formula |
C16H27F4NO4S |
|---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
tert-butyl (2R,4R)-4-fluoro-2-[3-(4,4,4-trifluorobutylsulfonyl)propyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H27F4NO4S/c1-15(2,3)25-14(22)21-11-12(17)10-13(21)6-4-8-26(23,24)9-5-7-16(18,19)20/h12-13H,4-11H2,1-3H3/t12-,13-/m1/s1 |
InChI Key |
JZHXAFDCYUTCAB-CHWSQXEVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1CCCS(=O)(=O)CCCC(F)(F)F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CCCS(=O)(=O)CCCC(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















